Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate
Overview
Description
Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-hydroxyethyl)cyclopropylamine. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reducing agents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its stability and reactivity make it suitable for modifying pharmacokinetic properties of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active site residues, inhibiting enzyme activity. It can also undergo hydrolysis to release active intermediates that exert biological effects .
Comparison with Similar Compounds
N-Boc-ethanolamine:
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound has a hydroxymethyl group instead of a hydroxyethyl group.
Uniqueness: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is unique due to the presence of both the tert-butyl carbamate protecting group and the cyclopropyl ring. This combination imparts specific reactivity and stability, making it valuable in synthetic and biological applications.
Properties
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4-5-10)6-7-12/h12H,4-7H2,1-3H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKQKYDJZPJMEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183875 | |
Record name | 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753023-57-3 | |
Record name | 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=753023-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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